molecular formula C20H14ClNO5 B564361 Fluoresceinamine Hydrochloride Isomer 1 CAS No. 53360-53-5

Fluoresceinamine Hydrochloride Isomer 1

Cat. No. B564361
CAS RN: 53360-53-5
M. Wt: 383.784
InChI Key: PMIVCXZEPCAXHW-UHFFFAOYSA-N
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Description

Fluoresceinamine, isomer I, also known as 5-Aminofluorescein, belongs to the class of derivatized fluoresceins . It is a fluorescent molecule used for staining procedures . It is also used as a molecular probe and is important as a fluorescent dye and for derivatives .


Synthesis Analysis

5-Aminofluorescein is used to prepare FITC Isomer I (CDX-F0011, CDX-F0020) . It has been used to fluorescently tag nanoparticles through a competitive carboxyl-amine coupling reaction to visualize nanoparticle internalization .


Molecular Structure Analysis

The empirical formula of Fluoresceinamine, isomer I is C20H13NO5 . The molecular weight is 347.32 .


Chemical Reactions Analysis

Fluoresceinamine, isomer I has been used in a specific and sensitive spectrophotometric method for determining nitrite . It has also been used to fluorescently tag nanoparticles through a competitive carboxyl-amine coupling reaction to visualize nanoparticle internalization .


Physical And Chemical Properties Analysis

Fluoresceinamine, isomer I is a powder with a melting point of 223 °C (dec.) (lit.) . It is soluble in methanol (5 mg/mL) . The maximum wavelength (λmax) is 496 nm .

Scientific Research Applications

Spectrophotometric Analysis for Nitrite Determination

Fluoresceinamine Hydrochloride Isomer 1 is employed in a specific and sensitive spectrophotometric method for the quantitative determination of nitrite ions in various samples. This application is crucial in environmental monitoring and food safety, as nitrite is a common preservative and also a potential pollutant .

Fluorescent Tagging of Nanoparticles

The compound is used to fluorescently tag nanoparticles through a competitive carboxyl-amine coupling reaction. This allows for the visualization of nanoparticle internalization in biological systems, which is essential for understanding the behavior and distribution of nanoparticles in medical and material science applications .

Molecular Probing

As a molecular probe, Fluoresceinamine Hydrochloride Isomer 1 is important for studying various biological processes. It helps in tracking and observing molecular interactions within cells, making it a valuable tool in cell biology and biochemistry research .

Fluorescent Dye for Derivatives

This compound serves as a base for creating fluorescent dyes. These dyes are integral in developing new derivatives for advanced imaging techniques , which are widely used in biological and medical diagnostics .

Protein Labeling

Fluoresceinamine Hydrochloride Isomer 1 is an effective fluorescent labeling reagent for proteins . It is used in the fluorescent antibody technique, which is a rapid method for the identification of pathogens and is pivotal in immunology and microbiological diagnostics .

Histology and Hematology

In histology and hematology, the compound is utilized for staining purposes. It aids in the visualization of cellular components under a microscope, which is essential for diagnosing diseases and conducting tissue studies .

Mechanism of Action

Target of Action

It has been used to fluorescently tag nanoparticles , suggesting that it may interact with various biological targets depending on the specific application.

Mode of Action

Fluoresceinamine Hydrochloride Isomer 1 interacts with its targets through a competitive carboxyl-amine coupling reaction . This allows it to attach to nanoparticles, enabling their visualization.

Biochemical Pathways

Its ability to fluorescently tag nanoparticles suggests that it may be involved in pathways related to cellular imaging and diagnostics .

Pharmacokinetics

Its use in tagging nanoparticles for visualization suggests that it may have properties that allow it to distribute throughout a biological system .

Result of Action

The primary result of Fluoresceinamine Hydrochloride Isomer 1’s action is the fluorescent tagging of nanoparticles, which enables their visualization . This can be particularly useful in research and diagnostic applications where tracking the movement and location of these particles is necessary.

Safety and Hazards

Fluoresceinamine, isomer I is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place . It should be kept away from strong oxidizing agents .

Future Directions

Fluoresceinamine, isomer I has been used to prepare FITC Isomer I (CDX-F0011, CDX-F0020) . It is a chemical used as a molecular probe and is important as a fluorescent dye and for derivatives . It has potential applications in the fluorescent antibody technique for rapid identification of pathogens .

Relevant Papers A paper titled “Paper Based Colorimetric Sensor of Heavy Metals Using Silver Nanoparticles Functionalized with Fluoresceinamine Isomer I” discusses the use of Fluoresceinamine, isomer I in the development of a colorimetric sensor for heavy metals .

properties

IUPAC Name

6-amino-6'-hydroxyspiro[2-benzofuran-3,9'-9aH-xanthene]-1,3'-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO5.ClH/c21-10-1-4-14-13(7-10)19(24)26-20(14)15-5-2-11(22)8-17(15)25-18-9-12(23)3-6-16(18)20;/h1-9,15,23H,21H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMIVCXZEPCAXHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C=C2C1C3(C4=C(C=C(C=C4)N)C(=O)O3)C5=C(O2)C=C(C=C5)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20724554
Record name 5-Amino-6'-hydroxy-3H-spiro[2-benzofuran-1,9'-xanthene]-3,3'(9a'H)-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53360-53-5
Record name 5-Amino-6'-hydroxy-3H-spiro[2-benzofuran-1,9'-xanthene]-3,3'(9a'H)-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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